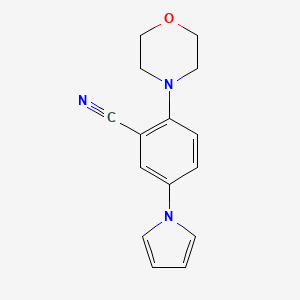
2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile is an organic compound with the molecular formula C15H16N2O It is a derivative of benzonitrile, featuring a morpholine ring and a pyrrole ring attached to the benzene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile typically involves the reaction of 2-chloro-5-(1H-pyrrol-1-yl)benzonitrile with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the morpholine group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrrole groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the original compound.
Substitution: New compounds with different substituents replacing the morpholine or pyrrole groups.
科学的研究の応用
2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
作用機序
The mechanism of action of 2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
2-Morpholino-5-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Morpholino-5-(1H-pyrrol-1-yl)benzamide: Contains an amide group in place of the nitrile group.
2-Morpholino-5-(1H-pyrrol-1-yl)benzaldehyde: Features an aldehyde group instead of the nitrile group.
Uniqueness
2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile is unique due to the presence of both morpholine and pyrrole rings attached to a benzonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C15H15N3O |
|---|---|
分子量 |
253.30 g/mol |
IUPAC名 |
2-morpholin-4-yl-5-pyrrol-1-ylbenzonitrile |
InChI |
InChI=1S/C15H15N3O/c16-12-13-11-14(17-5-1-2-6-17)3-4-15(13)18-7-9-19-10-8-18/h1-6,11H,7-10H2 |
InChIキー |
YRROIZJQPXYADD-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)



![2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine](/img/structure/B12972351.png)





![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B12972375.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12972380.png)
![4-Chloro-1-methylimidazo[1,5-a]quinoxaline](/img/structure/B12972382.png)
